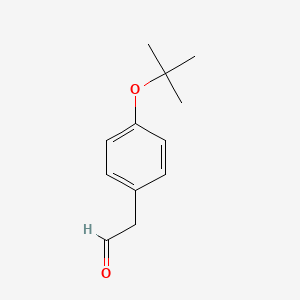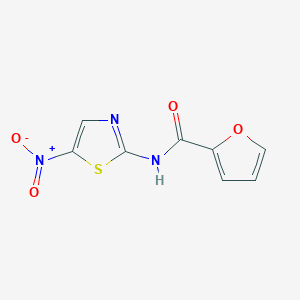
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both a thiazole and a furan ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the thiazole ring and the carboxamide group on the furan ring contribute to its unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Compounds in the same class, nitrofurans, have been known to target proteins like aldose reductase .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
The molecular and cellular effects of This compound Related compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .
Biochemische Analyse
Biochemical Properties
For instance, some nitrofurans target the protein aldose reductase . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the targeted biomolecules .
Cellular Effects
Nitrofuran derivatives have been reported to exhibit antimicrobial and antifungal effects . These effects could be attributed to the compound’s interactions with cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These interactions could lead to changes in gene expression and enzyme activation or inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-1,3-thiazol-2-yl)furan-2-carboxamide.
Substitution: Various N-substituted derivatives.
Oxidation: Furan-2,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-nitro-1,3-thiazol-2-yl)formamide: Similar structure but with a formamide group instead of a carboxamide group.
5-nitro-2-furancarboxylic acid: Contains a nitro group on the furan ring but lacks the thiazole moiety.
2-(5-nitro-2-furyl)-1,3-thiazole: Contains both furan and thiazole rings but with different substitution patterns.
Uniqueness
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group, which contribute to its distinct chemical reactivity and biological activity. The combination of the thiazole and furan rings also enhances its potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSHDHLPAZHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)
![3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2620048.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2620057.png)
![(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2620058.png)
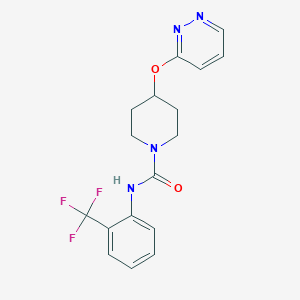
![3-amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)
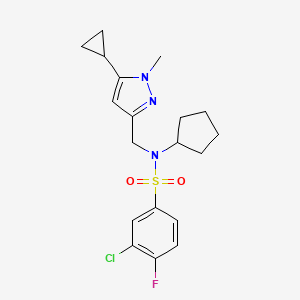
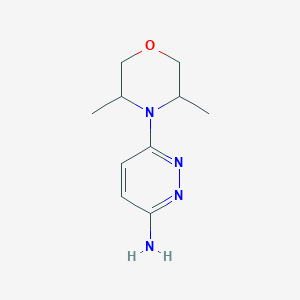
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
